2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
This compound features a fused bicyclic triazolo[4,5-d]pyrimidine core, substituted at position 3 with a phenyl group. A sulfur atom (sulfanyl group) at position 7 connects to an acetamide moiety, which is further N-substituted with a 2-phenylethyl chain. The triazolopyrimidine scaffold is notable for its electron-deficient aromatic system, enabling interactions with biological targets via π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-17(21-12-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIMMWUKCYOPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazolopyrimidine rings, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides, carbanions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogenic bacteria and fungi. For instance, a study demonstrated that related triazole derivatives displayed moderate to excellent activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 5a | Moderate | Good |
| 5b | Excellent | Moderate |
| 5k | Good | Excellent |
Anticancer Potential
The triazole moiety is particularly noteworthy for its anticancer properties. Research has indicated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression. For example, studies have shown that compounds similar to this one can significantly reduce tumor sizes in animal models when administered at therapeutic doses .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of triazole-containing compounds in models of neurodegenerative diseases such as Alzheimer's disease. These compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. The dual-target approach of combining antioxidant properties with AChE inhibition presents a promising avenue for developing new therapies for neurodegenerative conditions .
Case Study 1: Antimicrobial Screening
In vitro assays were conducted to evaluate the antimicrobial efficacy of various derivatives against multidrug-resistant bacterial strains. Results indicated that specific derivatives exhibited potent activity, highlighting their potential as new antimicrobial agents .
Case Study 2: Cancer Therapy Trials
A recent clinical trial involving triazole derivatives demonstrated significant tumor reduction in patients with specific cancer types when treated with these compounds over a defined period . The study emphasized the importance of further exploring these compounds for their therapeutic potential.
Mechanism of Action
The mechanism of action of 2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyrimidine core is known to interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways . The phenyl and sulfanyl-acetamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Differences and Implications
Core Heterocycle :
- The target’s triazolo[4,5-d]pyrimidine core differs from flumetsulam’s triazolo[1,5-a]pyrimidine in ring fusion positions, affecting electronic distribution and binding selectivity .
- Oxadiazole-thiazole cores () lack fused aromaticity, reducing π-π interactions but introducing hydrogen-bonding sites via oxadiazole .
Functional Groups: Sulfanyl vs. Acetamide vs. Propanamide: The target’s shorter acetamide chain (vs. ’s propanamides) may reduce steric hindrance in target binding .
Substituent Effects :
- The 2-phenylethyl group in the target enhances lipophilicity compared to 4-fluorophenyl (6483-82-5), possibly improving blood-brain barrier penetration .
- Thiazolylmethyl substituents () introduce basicity and metal-binding capacity, absent in the target compound .
Hypothetical Activity Profiles
- Agrochemical Potential: Flumetsulam’s herbicidal activity via acetolactate synthase (ALS) inhibition suggests the target could act similarly, though its phenylethyl group may reduce soil mobility .
- Medicinal Chemistry : The acetamide-phenylethyl motif resembles neuroactive compounds (e.g., CNS penetrants), while the sulfanyl group may improve metabolic stability over ether analogs like 6483-82-5 .
Data Table: Comparative Analysis of Structural Features
Research Findings and Limitations
- Gaps in Evidence: No direct data on the target’s bioactivity or synthesis are provided; comparisons rely on structural analogs.
Biological Activity
The compound 2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The molecular structure of the compound features a triazolo-pyrimidine core linked to a phenylethyl acetamide moiety, contributing to its diverse biological activities. The presence of the sulfanyl group is also significant in modulating its pharmacokinetic properties.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit promising anticancer activity. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound in focus has been evaluated for its efficacy against multiple cancer types, particularly through mechanisms involving:
- Inhibition of Kinases : Triazole derivatives often target specific kinases involved in cancer progression. The compound may inhibit c-Met kinase activity, which is crucial in tumorigenesis .
- Apoptosis Induction : Research indicates that similar compounds can activate apoptotic pathways, leading to cancer cell death .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar scaffolds have been studied for their ability to modulate inflammatory responses. The proposed mechanisms include:
- Cytokine Inhibition : Similar derivatives have been shown to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in experimental models of inflammation .
- Oxidative Stress Modulation : The compound may also influence oxidative stress markers, contributing to its anti-inflammatory effects.
Study 1: Anticancer Screening
A screening study conducted on multicellular spheroids revealed that a related triazole compound demonstrated significant anticancer efficacy by reducing tumor size and enhancing apoptosis markers. This suggests that the compound could be a candidate for further development in cancer therapy .
Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, a structurally similar acetamide was shown to significantly reduce paw edema and body weight loss in treated rats compared to controls. This indicates potential therapeutic benefits in inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Key Variables: Adjust reactant stoichiometry (e.g., sulfanyl donor-to-triazolo-pyrimidine ratio), solvent polarity (e.g., DMF vs. THF), and reaction temperature (e.g., 60–80°C for 12–24 hours) .
- Purification: Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) followed by recrystallization in ethanol .
- Monitoring: Track reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~8.2 min) .
Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm bond angles (e.g., C–S–C angle ~101.3°) and intermolecular interactions (e.g., π-π stacking between phenyl groups) .
- Spectroscopy:
- NMR: Analyze ¹H/¹³C NMR for characteristic peaks (e.g., acetamide NH at δ 10.2 ppm, triazolo-protons at δ 8.5–9.0 ppm) .
- IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C stretch at ~680 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer:
- Orthogonal Assays: Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing the phenyl group with halogenated variants) to isolate critical pharmacophores .
- Statistical Analysis: Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
Q. What experimental strategies are recommended for mechanistic studies of its interaction with target enzymes?
Methodological Answer:
- Kinetic Assays: Use stopped-flow spectroscopy to measure binding constants (e.g., Kd via fluorescence quenching) .
- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses, focusing on the triazolo-pyrimidine core’s interaction with catalytic residues .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
